

# JNJ-64264681: A Technical Guide to its Research Applications in Oncology

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## Compound of Interest

Compound Name: JNJ-64264681

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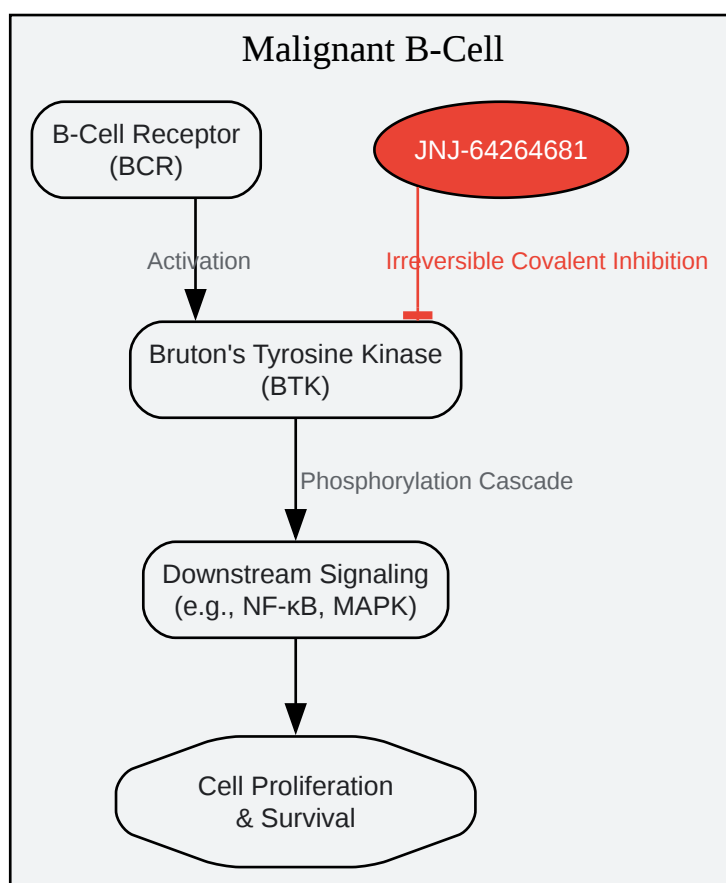
## Abstract

**JNJ-64264681** is an orally bioavailable, irreversible, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical and early clinical research applications of **JNJ-64264681** in oncology. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents the available pharmacokinetic and pharmacodynamic findings from a Phase 1 clinical trial in healthy volunteers.

## Mechanism of Action

**JNJ-64264681** exerts its antineoplastic effects by specifically and irreversibly binding to BTK. This covalent inhibition blocks the activation of the BCR signaling cascade, which is essential for the proliferation, survival, and activation of malignant B-cells that overexpress BTK.[1] By disrupting this pathway, **JNJ-64264681** effectively inhibits the growth of these cancer cells.[1]

Below is a diagram illustrating the signaling pathway targeted by **JNJ-64264681**.



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Caption: Signaling pathway of **JNJ-64264681** in malignant B-cells.

## Preclinical Research Applications

Preclinical studies have demonstrated the potent and selective activity of **JNJ-64264681** in various in vitro and in vivo oncology models.

## In Vitro Activity

While specific IC50 values for **JNJ-64264681** monotherapy are not publicly available in the reviewed literature, studies have shown its potent activity in whole blood assays.<sup>[1][4]</sup>

Research has also highlighted its synergistic effects when combined with the MALT1 inhibitor, JNJ-67856633, in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines.

## In Vivo Efficacy

**JNJ-64264681** has demonstrated excellent oral efficacy in preclinical cancer models.<sup>[1][4]</sup> Although specific tumor growth inhibition data for monotherapy is not detailed in the available literature, combination studies with JNJ-67856633 have shown significant tumor growth inhibition in mouse lymphoma models.

## Clinical Research Applications

**JNJ-64264681** has advanced into clinical development to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

### Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1, first-in-human study of **JNJ-64264681** was conducted in healthy male and female participants.<sup>[5][6]</sup> The study involved single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.<sup>[5][6]</sup>

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of **JNJ-64264681** in Healthy Volunteers

Parameter	Value	Reference
Pharmacokinetics		
Mean Terminal Half-life	1.6 - 13.2 hours	<sup>[5][6]</sup>
Pharmacodynamics		
BTK Occupancy (200/400 mg single dose)	≥90% at 4 hours post-dosing	<sup>[5][6]</sup>

## Ongoing Clinical Trials in Oncology

**JNJ-64264681** is currently being investigated in patients with B-cell malignancies. A key ongoing study is a Phase 1b trial (NCT04657224) evaluating **JNJ-64264681** in combination with JNJ-67856633 for the treatment of Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL). As of the last update, specific patient response data from this trial, such as Overall Response Rate (ORR), have not been publicly released. Another Phase 1

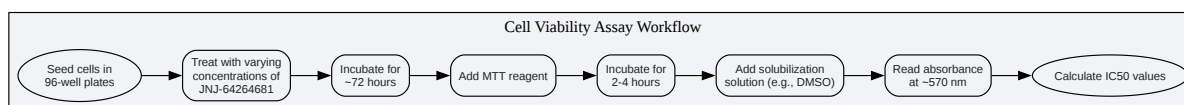
study (NCT04210219) in patients with NHL and CLL has been completed, but results have not yet been published.

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized protocols for key assays used in the preclinical evaluation of BTK inhibitors like **JNJ-64264681**, based on standard laboratory practices. For specific parameters used in the studies of **JNJ-64264681**, it is recommended to consult the supplementary materials of the primary research publications.

### Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.



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Caption: A typical workflow for a cell viability (MTT) assay.

#### Methodology:

- **Cell Seeding:** Plate cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with a serial dilution of **JNJ-64264681**. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- **Solubilization:** Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of the compound.

## Western Blotting for BTK Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of BTK and its downstream targets.

Methodology:

- **Cell Lysis:** Treat cells with **JNJ-64264681** for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against total BTK, phospho-BTK (Y223), and other downstream targets overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of **JNJ-64264681** in a living organism.

Methodology:

- Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g.,  $5-10 \times 10^6$  cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize mice into treatment and control groups. Administer **JNJ-64264681** orally at various doses and schedules. The control group receives a vehicle.
- Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
- Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.

## Conclusion

**JNJ-64264681** is a promising, potent, and selective BTK inhibitor with demonstrated preclinical activity and a favorable pharmacokinetic and pharmacodynamic profile in early clinical studies. Its mechanism of action, targeting the dysregulated BCR signaling pathway, provides a strong rationale for its development in the treatment of B-cell malignancies. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients and its potential role in the oncology therapeutic landscape. Further publication of preclinical data and the results of ongoing clinical investigations are eagerly awaited by the scientific community.

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